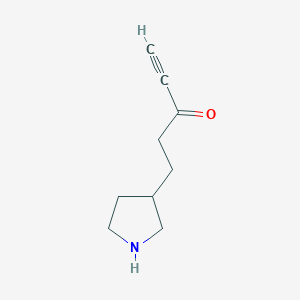

5-(Pyrrolidin-3-yl)pent-1-yn-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-pyrrolidin-3-ylpent-1-yn-3-one |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2 |

InChI Key |

KBTWGOLXOVRKGU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CCC1CCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrrolidin 3 Yl Pent 1 Yn 3 One and Its Precursors

Retrosynthetic Analysis of the 5-(Pyrrolidin-3-yl)pent-1-yn-3-one Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the C-C and C-N bonds that link the two main structural motifs.

A primary disconnection can be made at the C3-C4 bond of the pentynone chain, which is adjacent to the pyrrolidine (B122466) ring. This bond can be formed through a nucleophilic addition or substitution reaction. This leads to two key synthons: a pyrrolidin-3-yl nucleophile (or its electrophilic equivalent) and a suitable five-carbon electrophile containing the ynone functionality.

Alternatively, the bond between the nitrogen of the pyrrolidine ring and its adjacent carbons can be considered for disconnection, suggesting a cyclization strategy from an acyclic precursor. However, building upon a pre-formed pyrrolidine ring is often more direct. Therefore, the primary retrosynthetic strategy focuses on coupling a 3-substituted pyrrolidine derivative with a pent-1-yn-3-one (B3048344) precursor. This approach allows for modularity, where each piece can be synthesized and modified independently before the final coupling step.

Approaches to the Pyrrolidin-3-yl Moiety

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds. rsc.org Synthesizing pyrrolidines with specific substitution patterns, particularly at the 3-position, is a well-explored area of organic chemistry.

Stereoselective Synthesis of 3-Substituted Pyrrolidines

Achieving stereocontrol at the C3 position of the pyrrolidine ring is crucial for developing chiral molecules. Several strategies have been developed to synthesize enantiomerically pure or enriched 3-substituted pyrrolidines.

One common approach begins with readily available chiral starting materials from the "chiral pool," such as L-proline or 4-hydroxy-L-proline. mdpi.com These compounds provide a pre-existing stereocenter and a pyrrolidine framework that can be chemically modified to introduce the desired substituent at the C3 position. For instance, the hydroxyl group of 4-hydroxyproline (B1632879) can be converted into a good leaving group and subsequently displaced by a nucleophile to install the desired side chain.

Another powerful method is the asymmetric hydrogenation of substituted pyrroles. The catalytic reduction of a suitably substituted pyrrole (B145914) can generate up to four new stereocenters with high diastereoselectivity. ua.es The choice of catalyst and substrate substituents directs the stereochemical outcome of the hydrogenation.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has also emerged as a method to generate 3-aryl pyrrolidines. rsc.org While this specific reaction introduces an aryl group, the underlying principle of metal-catalyzed hydrofunctionalization could potentially be adapted for the introduction of alkyl fragments.

Finally, 1,3-dipolar cycloaddition reactions between azomethine ylides and activated alkenes provide a direct route to highly substituted pyrrolidines. acs.org The use of chiral auxiliaries or catalysts can render this process highly diastereoselective and enantioselective, allowing for precise control over the stereochemistry of the newly formed ring. ua.esacs.org

Functionalization Strategies for Pyrrolidine Ring Systems

Direct functionalization of a pre-existing pyrrolidine ring offers an alternative and often more convergent route. C-H functionalization has become a powerful tool in this regard, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Redox-neutral methods, which avoid the use of harsh oxidants or reductants, have been developed for the α-functionalization of pyrrolidines. rsc.org These reactions often proceed through the formation of an azomethine ylide or a related reactive intermediate, which can then be trapped by a variety of nucleophiles. While this typically functionalizes the C2 or C5 position, strategic placement of directing groups can influence the regioselectivity.

Metal-free C-H functionalization has also been reported, leading to the formation of pyrrolinium-based ionic liquid crystals, demonstrating that the pyrrolidine ring can be activated without the need for transition metals. rsc.org Furthermore, oxidation of N-protected pyrrolidines using hypervalent iodine reagents can lead to the formation of N-acyliminium ions, which are versatile intermediates for the introduction of nucleophiles at the α-position. nih.gov While direct C3 functionalization via C-H activation is more challenging due to the less acidic nature of the C3 protons, methods are continually being developed to achieve this transformation. researchgate.net A notable example includes a copper(I)-catalyzed coupling of ω-chloro ketones, primary amines, and alkynes to synthesize 2-alkynyl-substituted N-heterocycles. acs.orgnih.govacs.org

Construction of the Pent-1-yn-3-one Backbone

The α,β-alkynyl ketone, or ynone, is a key functional group in the target molecule. These moieties are valuable synthetic intermediates due to their diverse reactivity.

Alkynyl Ketone Synthesis via Cross-Coupling Reactions

Cross-coupling reactions are among the most efficient methods for constructing ynones. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an organohalide, is a classic example. When performed in the presence of carbon monoxide, this reaction becomes a carbonylative Sonogashira coupling, allowing for the synthesis of ynones from aryl halides. rsc.org More direct approaches involve the coupling of terminal alkynes with acyl chlorides.

Various catalytic systems have been developed to facilitate this transformation. Palladium catalysts, often in combination with a copper(I) co-catalyst, are widely used. However, copper-free conditions have also been established to avoid the homocoupling of terminal alkynes. For example, phosphane-free oxime-derived palladacycles have been shown to be efficient precatalysts for the acylation of terminal alkynes with acid chlorides. acs.org Even simple palladium salts like palladium(II) acetate (B1210297) can catalyze the reaction under ligandless conditions. acs.org

Copper-based systems, without palladium, are also effective. A highly efficient copper(I) iodide/N,N,N',N'-tetramethylethylenediamine (CuI/TMEDA) catalytic system enables the coupling of various terminal alkynes with acid chlorides at room temperature under solvent-free conditions. organic-chemistry.org

Below is a table summarizing various catalytic systems for ynone synthesis.

| Catalyst System | Electrophile | Alkyne Partner | Conditions | Yield Range |

| Pd(OAc)₂, Ligandless | Acid Chloride | Terminal Alkyne | Toluene, TEA, 110°C or RT | Good |

| Oxime-Palladacycle | Acid Chloride | Terminal Alkyne | Toluene, TEA, 110°C or RT | Good |

| CuI/TMEDA | Acid Chloride | Terminal Alkyne | Solvent-free, RT | Very Good |

| Palladium Catalyst | Triazine Ester | Terminal Alkyne | Neat, CO/Cu/Ligand/Base-free | Excellent |

| Copper Nanoparticles | Propargylic Alcohol | - (Oxidation) | TBHP or Air | High |

This table is a representative summary; specific yields depend on the substrates used.

An innovative approach utilizes "super-active" triazine esters as the carbonyl electrophile in a palladium-catalyzed reaction that proceeds under CO-, Cu-, ligand-, and base-free conditions, showcasing high efficiency and a broad substrate scope. nih.govacs.org

Propargylation and Acylation Strategies

An alternative to cross-coupling is the stepwise construction of the ynone backbone through propargylation and acylation reactions. Propargylation involves the addition of a propargyl group to a carbonyl compound. mdpi.com For instance, the Barbier-type nucleophilic addition of propargyl bromide to an aldehyde, mediated by metals like indium, iron, or tin, yields a homopropargylic alcohol. nih.gov This secondary alcohol can then be oxidized to the corresponding ketone using standard oxidizing agents. Ruthenium-catalyzed transfer hydrogenation reactions employing 1,3-enynes can also achieve carbonyl propargylation from either an alcohol or aldehyde oxidation level. nih.gov

Acylation strategies involve the reaction of an organometallic reagent derived from a terminal alkyne with an acylating agent. For example, alkynyl Grignard or alkynyllithium reagents can react with an appropriate acid derivative to form the ynone. Trialkylborane-mediated propargylation of aldehydes using γ-stannylated propargyl acetates is another transition-metal-free method that provides access to homopropargylic alcohols, which are precursors to the target ynone. acs.org

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A divergent synthesis , on the other hand, would start from a common intermediate, such as N-Boc-3-pyrrolidinone, and then introduce the pent-1-yn-3-one side chain. This approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies, where different side chains could be introduced from a single, readily available starting material.

Stepwise Assembly Approaches

A plausible and efficient stepwise assembly for this compound follows a convergent pathway. This multi-step process can be broken down into the synthesis of the key precursors and their subsequent coupling and functional group manipulation.

Synthesis of the Pyrrolidine Precursor (N-Boc-3-pyrrolidinecarboxaldehyde):

A common and versatile precursor for the pyrrolidine moiety is N-Boc-3-pyrrolidinecarboxaldehyde. The synthesis of this aldehyde can be achieved from commercially available starting materials. One approach begins with the reduction of N-Boc-3-pyrrolidinone to the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. This reduction can be accomplished using various reducing agents. Subsequently, the alcohol is oxidized to the desired aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation, known for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org

Assembly of the Carbon Skeleton:

The core carbon skeleton of the target molecule can be constructed via a Grignard reaction. Ethynylmagnesium bromide, a commercially available Grignard reagent, can be added to N-Boc-3-pyrrolidinecarboxaldehyde. This reaction forms the corresponding propargyl alcohol, N-Boc-5-(pyrrolidin-3-yl)-1-hydroxypent-2-yne.

Oxidation to the Alkynyl Ketone:

The propargyl alcohol intermediate is then oxidized to the target alkynyl ketone, N-Boc-5-(pyrrolidin-3-yl)pent-1-yn-3-one. The Dess-Martin periodinane oxidation is again a suitable method for this step, as it effectively oxidizes propargylic alcohols to the corresponding ynones under mild conditions. wikipedia.org

Deprotection:

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM), to yield the final product, this compound.

One-Pot Synthetic Sequences

While a complete one-pot synthesis of this compound from basic starting materials is challenging due to the incompatibility of reagents and reaction conditions, certain steps can be combined in a tandem or one-pot fashion to improve efficiency.

A potential one-pot sequence could involve the tandem Grignard addition and oxidation. However, the Grignard reagent is highly basic and nucleophilic, while the oxidizing agent is electrophilic. Therefore, a true one-pot reaction would require careful selection of reagents and conditions to avoid undesired side reactions. A more feasible approach is a one-pot, two-step procedure where the Grignard reaction is first carried out to completion, followed by the in-situ addition of the oxidizing agent without the isolation of the intermediate propargyl alcohol. This can streamline the workflow and reduce handling losses.

Optimization of Reaction Conditions and Yields

Grignard Reaction Optimization:

The Grignard reaction between N-Boc-3-pyrrolidinecarboxaldehyde and ethynylmagnesium bromide is a critical C-C bond-forming step. Optimization of this reaction would involve screening different ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent and minimize side reactions. The stoichiometry of the Grignard reagent is also a crucial factor, with a slight excess often being used to ensure complete consumption of the aldehyde.

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Grignard Addition | Ethynylmagnesium bromide, N-Boc-3-pyrrolidinecarboxaldehyde, THF, -78 °C to rt | 70-90% | nih.gov |

| Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, rt | 85-95% | wikipedia.org |

| Boc Deprotection | Trifluoroacetic acid, CH₂Cl₂ | >95% | mdpi.com |

Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps

Dess-Martin Oxidation Optimization:

The Dess-Martin oxidation of the propargyl alcohol to the ynone is generally a high-yielding reaction. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature. The reaction time is usually short, and the progress can be monitored by thin-layer chromatography (TLC). To buffer the acetic acid byproduct generated during the reaction, a mild base such as sodium bicarbonate may be added, especially if the substrate is acid-sensitive. wikipedia.org The addition of water has been reported to accelerate the rate of DMP oxidations. wikipedia.org

Isolation and Purification Techniques for this compound

The isolation and purification of the intermediate and final products are crucial for obtaining the target compound in high purity. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, volatility, and stability.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of organic compounds. youtube.com For the N-Boc protected intermediates, which are generally less polar, silica (B1680970) gel chromatography with a gradient of ethyl acetate in hexanes is a common method. nih.govnih.gov The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase. youtube.com The final product, being a free amine, is more polar and may require a different solvent system, possibly including a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the eluent to prevent tailing on the silica gel column.

Distillation and Recrystallization:

For volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method. google.comgoogle.com If the final product or its salt form is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to achieve high purity.

Extraction and Washing:

Reactivity and Mechanistic Investigations of 5 Pyrrolidin 3 Yl Pent 1 Yn 3 One

Electrophilic and Nucleophilic Character of the Alkynyl Ketone Moiety

The alkynyl ketone (ynone) functionality is characterized by two primary electrophilic sites: the carbonyl carbon and the β-alkynyl carbon. The carbonyl group polarizes the molecule, withdrawing electron density from the conjugated alkyne and rendering it susceptible to nucleophilic attack. numberanalytics.com This electronic communication between the alkyne and ketone groups is fundamental to its reactivity. numberanalytics.com Consequently, ynones can undergo nucleophilic additions at both the carbonyl carbon (1,2-addition) and the β-alkynyl carbon (1,4-conjugate or Michael addition). organic-chemistry.orgyoutube.com The outcome of a reaction with a nucleophile is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl group, while "soft" nucleophiles, like amines and thiols, typically favor 1,4-conjugate addition. youtube.com

Reactivity at the Terminal Alkyne Group

The terminal alkyne of the pent-1-yn-3-one (B3048344) unit exhibits dual reactivity. It possesses a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide or n-butyllithium, to generate a highly nucleophilic acetylide anion. This anion can then participate in C-C bond-forming reactions with various electrophiles.

Conversely, the alkyne's π-system can act as an electrophile, particularly in addition reactions. It can undergo hydrohalogenation (addition of HX) and halogenation (addition of X₂) similar to alkenes, though often at a slower rate. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts, would yield a 1,3-diketone after tautomerization of the initial enol intermediate. Furthermore, the electron-deficient nature of the alkyne makes it an excellent partner in various cycloaddition reactions.

Table 1: Potential Reactions at the Terminal Alkyne Group

| Reaction Type | Reagents | Product Type |

|---|

Reactivity at the Carbonyl Group

The carbonyl carbon of the ynone moiety is a classic electrophilic center, susceptible to nucleophilic attack. khanacademy.org This reactivity is central to many transformations of 5-(pyrrolidin-3-yl)pent-1-yn-3-one. Reduction of the ketone, for instance with sodium borohydride (B1222165) (NaBH₄), would yield the corresponding propargylic alcohol, a versatile synthetic intermediate.

The carbonyl group readily reacts with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) via 1,2-addition to produce tertiary alcohols. This reactivity pattern allows for the introduction of a wide variety of substituents at the C-3 position of the pentynone chain.

Table 2: Potential Reactions at the Carbonyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Propargylic Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Propargyl Alcohol |

| Wittig Reaction | Ph₃P=CHR | Allene |

| Acetal Formation | R-OH, H⁺ | Acetal (protection) |

Role of the Pyrrolidine (B122466) Nitrogen in Intramolecular and Intermolecular Reactions

The secondary amine within the pyrrolidine ring is a key functional group that significantly influences the molecule's reactivity. As a nucleophile and a base, it can engage in both intermolecular and intramolecular reactions. rsc.org Intermolecularly, the nitrogen can be readily alkylated, acylated, or participate in reactions such as the Mannich reaction.

Of particular significance is the potential for intramolecular reactions, where the nitrogen atom attacks one of the electrophilic centers in the appended pent-1-yn-3-one chain. Two primary pathways are conceivable:

Intramolecular Conjugate Addition (Aza-Michael Addition): The pyrrolidine nitrogen can attack the electrophilic β-carbon of the alkyne. This constitutes a 5-exo-dig cyclization, which is generally favored according to Baldwin's rules. This pathway leads to the formation of a five-membered nitrogen-containing ring, resulting in a bicyclic piperidone derivative after tautomerization of the initial enamine intermediate. The aza-Michael reaction is a powerful method for C-N bond formation. nih.govwhiterose.ac.uk

Intramolecular Attack on the Carbonyl: The nitrogen could also attack the carbonyl carbon. This would be a 5-endo-trig cyclization, a process that is generally disfavored compared to the competing 5-exo pathway.

Therefore, the most probable intramolecular transformation driven by the pyrrolidine nitrogen is the aza-Michael addition, leading to cyclized products.

Cyclization Reactions Involving the Pent-1-yn-3-one Unit

The inherent reactivity of the ynone and the presence of the pendant nucleophilic pyrrolidine ring make this compound a prime candidate for various cyclization reactions to form complex heterocycles. numberanalytics.com

Intramolecular Cyclizations to Form Heterocycles

As discussed, the most facile intramolecular cyclization is the conjugate addition of the pyrrolidine nitrogen onto the alkyne. This aza-Michael reaction is an efficient strategy for synthesizing nitrogen-containing heterocyclic systems. nih.govresearchgate.net For this compound, this would involve the formation of a C-N bond, leading to a bicyclic structure. This type of cyclization of γ-amino alkynones is a known pathway for the synthesis of substituted piperidones and related nitrogen heterocycles. Gold and other transition metals are also known to catalyze intramolecular cyclizations of related γ-hydroxyalkynones to form furanones, suggesting that similar catalytic cycles could be applied to this amino-ynone system. acs.orgresearchgate.net

Intermolecular Cycloaddition Reactions

The alkyne in the ynone system is an excellent dipolarophile for intermolecular cycloaddition reactions, providing a powerful tool for constructing five-membered heterocyclic rings. numberanalytics.com One of the most common examples is the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form 1,2,3-triazole derivatives. Another important reaction is the [3+2] cycloaddition with nitrones, which can be catalyzed by Lewis acids like Sc(OTf)₃ to yield functionalized isoxazoline (B3343090) ketones. rsc.org

The ynone can also participate as a 2π component in Diels-Alder [4+2] cycloadditions, although it is generally less reactive than electron-rich alkenes. mit.eduacs.org More complex cycloadditions, such as the [2+2+2] cycloaddition with diynes, are also possible, offering a route to highly substituted aromatic rings. researchgate.net

Table 3: Potential Intermolecular Cycloaddition Reactions

| Reaction Type | Reagent/Dipole | Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrone (R-CH=N⁺(R')-O⁻) | Isoxazoline |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine |

| [4+2] Cycloaddition | Conjugated Diene | Dihydro-oxepine |

| [2+2+2] Cycloaddition | 1,6-Diyne | Substituted Benzene |

Spectroscopic Elucidation of Reaction Intermediates and Products

A comprehensive understanding of the chemical behavior of this compound would necessitate dedicated experimental investigation and subsequent publication in peer-reviewed scientific journals.

Strategic Applications of 5 Pyrrolidin 3 Yl Pent 1 Yn 3 One As a Synthetic Intermediate and Building Block

Postulated Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent functionalities of 5-(pyrrolidin-3-yl)pent-1-yn-3-one make it a hypothetical candidate for the synthesis of various heterocyclic systems.

Pyrrolidinone and Pyrrolone Derivatives

The pyrrolidine (B122466) moiety itself is a cornerstone of many bioactive molecules. researchgate.netrsc.org The derivatization of the existing pyrrolidine ring or its incorporation into larger structures is a common strategy in medicinal chemistry. While no specific examples utilizing this compound are documented, general methodologies for the synthesis of pyrrolidinone derivatives often involve multicomponent reactions. For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved through a one-pot reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate. researchgate.net By analogy, the alkynyl ketone functionality in this compound could potentially participate in similar multicomponent reactions to afford novel pyrrolidinone-containing structures.

Fused Ring Systems and Polycycles

The synthesis of fused ring systems is a critical area of organic chemistry, often leading to the discovery of compounds with significant biological activity. The combination of the pyrrolidine ring and the reactive alkynyl ketone in this compound provides a theoretical basis for the construction of fused polycyclic scaffolds. For example, cycloaddition reactions are a powerful tool for forming cyclic compounds. tandfonline.com The alkynyl ketone could act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of fused ring systems incorporating the pyrrolidine moiety.

Azole and Pyrazole (B372694) Derivatives

Azoles and pyrazoles are important classes of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry and materials science. acs.orgnih.gov The synthesis of pyrazole derivatives, for example, often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov The ketone functionality in this compound, in conjunction with the adjacent alkyne, could potentially serve as a synthon for a 1,3-dielectrophile, which upon reaction with a hydrazine would be expected to yield a pyrazole derivative bearing a pyrrolidin-3-yl substituent.

Hypothetical Derivatization for New Functional Materials

The development of new functional materials with tailored optical, electronic, or biological properties is a major focus of modern chemistry. The unique combination of a pyrrolidine ring and a conjugated yn-one system in this compound suggests its potential as a building block for such materials. The terminal alkyne, for instance, could be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to append the molecule to polymers, surfaces, or other molecular scaffolds. The conjugated system could also impart interesting photophysical properties to the resulting materials.

Speculative Role in Catalyst Design and Ligand Development

The pyrrolidine scaffold is a well-established component of many successful chiral ligands and organocatalysts. The nitrogen atom of the pyrrolidine ring in this compound could potentially coordinate to metal centers, making it a candidate for the development of new ligands for asymmetric catalysis. Further functionalization of the pyrrolidine nitrogen or the alkyne terminus could allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in catalytic reactions.

Contributions to Retrosynthetic Strategies for Complex Molecules and Analogues

The true power of a synthetic building block is revealed through retrosynthesis, the art of deconstructing a complex target molecule into simpler, commercially available, or readily accessible precursors. A molecule like this compound, or more commonly its N-protected derivatives such as (S)-1-(tert-Butoxycarbonyl)-3-ethynylpyrrolidine, offers a rich platform for retrosynthetic analysis due to the presence of multiple reactive sites and a stereodefined core.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. acs.orggoogle.com Its non-planar, three-dimensional structure is highly desirable for exploring chemical space and optimizing interactions with biological targets. acs.orggoogle.com The chirality at the 3-position is crucial, as different enantiomers of a drug can have vastly different biological activities. researchfloor.orgmdpi.comnih.gov The alkyne and ketone functionalities of the pent-1-yn-3-one (B3048344) side chain provide versatile handles for a wide array of chemical transformations, making this building block a powerful tool for the convergent synthesis of complex molecules.

In a retrosynthetic sense, the key disconnections for a molecule like this compound would involve the formation of the carbon-carbon bonds of the side chain and the construction of the pyrrolidine ring itself. For more complex targets containing this substructure, the ynone moiety can be seen as a precursor to a variety of other functional groups through reactions such as conjugate additions, reductions, and cycloadditions.

Key Retrosynthetic Disconnections and Corresponding Forward Reactions:

| Disconnection Strategy | Key Bond(s) Disconnected | Precursors | Forward Synthetic Reaction |

| Conjugate Addition | C4-C5 bond of a substituted pyrrolidine | This compound, Nucleophile (e.g., organocuprate, amine, thiol) | Michael Addition |

| Alkyne Coupling | C1-C2 bond of the pentynone side chain | 3-Ethynylpyrrolidine derivative, Acid chloride/anhydride | Sonogashira coupling followed by oxidation or direct acylation of a lithiated alkyne |

| Pyrrolidine Ring Formation | C-N and C-C bonds of the pyrrolidine ring | Acyclic amino-aldehyde/ketone or dihalide | Reductive amination of a 1,4-dicarbonyl compound, or cyclization of an amino alcohol derivative nih.gov |

| Cycloaddition | Formation of a new ring from the alkyne | This compound, Diene or 1,3-dipole | Diels-Alder reaction, Huisgen [3+2] cycloaddition |

The true utility of this building block is best illustrated by considering its application in the synthesis of specific classes of complex molecules. For instance, in the synthesis of polycyclic alkaloids, the pyrrolidine ring can serve as a key structural element, while the ynone side chain can be elaborated to form additional rings or introduce required functional groups.

A hypothetical retrosynthesis of a complex spirocyclic pyrrolidine derivative is shown below. This example illustrates how the target molecule can be simplified by disconnecting key bonds, leading back to the this compound building block.

Hypothetical Retrosynthetic Analysis of a Spirocyclic Pyrrolidine:

Target Molecule: A complex spiro-pyrrolidinyl isoindolinone

Retrosynthetic Pathway:

Disconnect the isoindolinone amide bond: This simplifies the target to a carboxylic acid and an amine.

Disconnect the spirocyclic junction via a conjugate addition: The key carbon-carbon bond forming the spirocenter can be traced back to a Michael addition of an enolate onto the ynone of our building block. This reveals a substituted pyrrolidine and an aryl acetic ester.

Simplify the aryl component: Standard functional group interconversions lead back to simpler starting materials.

Recognize the core building block: The substituted pyrrolidine is directly derived from this compound.

This type of retrosynthetic logic allows chemists to rapidly devise synthetic routes to novel and complex molecules by recognizing the latent reactivity within a well-designed building block. The chirality of the pyrrolidine ring is carried through the synthesis, ensuring the stereochemical integrity of the final product. The presence of the versatile ynone functionality opens up a multitude of possibilities for constructing intricate molecular frameworks.

Computational and Theoretical Studies on 5 Pyrrolidin 3 Yl Pent 1 Yn 3 One

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. An analysis of 5-(pyrrolidin-3-yl)pent-1-yn-3-one would involve mapping its electron density distribution, defining its molecular orbitals, and characterizing the nature of its chemical bonds.

Key areas of investigation include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an alkynone, the HOMO is typically associated with the electron-rich regions, such as the nitrogen atom in the pyrrolidine (B122466) ring or the π-system of the alkyne and ketone. The LUMO is generally located on the electrophilic centers, particularly the carbonyl carbon and the β-carbon of the unsaturated system, indicating susceptibility to nucleophilic attack.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify the hybridization of atomic orbitals and the nature of the bonds (e.g., σ, π). The analysis would likely confirm the sp hybridization of the alkyne carbons and the sp² hybridization of the carbonyl carbon and oxygen. It would also detail the delocalization of electron density within the conjugated pent-1-yn-3-one (B3048344) fragment.

Electrostatic Potential: A molecular electrostatic potential (MEP) map would visualize the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, highlighting these sites as potential hydrogen bond acceptors. Positive potential (blue) would be found around the hydrogen atoms, especially the one on the pyrrolidine nitrogen.

Conformational Analysis and Energy Landscapes

The flexible five-membered pyrrolidine ring and the rotatable bond connecting it to the pentynone side chain mean that this compound can exist in multiple conformations. Computational methods are used to identify the most stable conformers and the energy barriers between them.

A typical conformational analysis involves:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., the C-N bond of the pyrrolidine and the C-C bond connecting the ring to the side chain) to map the energy landscape.

Geometry Optimization: The low-energy regions identified from the PES scan are then used as starting points for full geometry optimization to find the stable energy minima (the conformers).

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) and provide their relative free energies (ΔG), accounting for zero-point vibrational energy and thermal contributions.

Table 1: Illustrative Relative Energies of Hypothetical Conformers

This table illustrates the kind of data a conformational analysis would yield. The values are hypothetical, based on typical energy differences found in substituted pyrrolidines.

| Conformer | Pyrrolidine Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | Twist (C2-endo) | Equatorial | 0.00 | 75.1 |

| 2 | Envelope (C3-exo) | Equatorial | 0.55 | 18.3 |

| 3 | Twist (C2-endo) | Axial | 1.80 | 4.5 |

| 4 | Envelope (C3-exo) | Axial | 2.50 | 2.1 |

Reaction Pathway Elucidation and Transition State Modeling

Theoretical chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, potential reactions for study include Michael additions to the activated alkyne, reactions at the carbonyl group, or catalysis involving the pyrrolidine nitrogen.

Elucidating a reaction pathway involves:

Identifying Reactants and Products: Defining the starting materials and final products of a proposed transformation.

Locating Transition States (TS): A transition state is an energy maximum along the reaction coordinate. Computational algorithms search for this first-order saddle point. Finding the TS is crucial as it determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been found.

For example, in a Michael addition of a nucleophile, modeling would show the step-by-step process of the nucleophile attacking the terminal alkyne carbon, followed by protonation, and would calculate the energy barrier for this process.

Spectroscopic Property Prediction

Computational methods can predict various types of spectra, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net The predicted shifts for the diastereotopic protons on the pyrrolidine ring and the carbons of the alkynone system would be compared with experimental data to confirm the structure and assign peaks.

Infrared (IR) Spectroscopy: Frequency calculations yield the vibrational modes of the molecule. ekb.eg For this compound, strong characteristic peaks would be predicted for the C=O stretch (around 1680-1700 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The π → π* transition of the conjugated yn-one system would likely be the most significant absorption in the UV region.

Quantum Chemical Descriptors for Reactivity Prediction

A range of numerical descriptors can be calculated from the electronic structure to provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Table 2: Hypothetical Quantum Chemical Descriptors

This table shows typical descriptors that would be calculated using DFT (e.g., at the B3LYP/6-31G(d) level of theory). The values are for illustrative purposes.

| Descriptor | Definition | Illustrative Value | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the ability to donate electrons (nucleophilicity) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.3 eV | Indicates chemical stability and resistance to electronic excitation |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.85 eV | Measures the "escaping tendency" of electrons |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV | Quantifies the electrophilic character of the molecule |

These descriptors help to systematically predict how the molecule will behave in different chemical environments. For instance, a high electrophilicity index suggests the molecule is a good electron acceptor, prone to attack by nucleophiles. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes to 5-(Pyrrolidin-3-yl)pent-1-yn-3-one

The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area of future research. Green chemistry principles, such as atom economy and the use of renewable feedstocks and non-hazardous solvents, will be central to these efforts. rsc.orgresearchgate.net Prospective synthetic strategies could involve the coupling of a suitable 3-substituted pyrrolidine (B122466) precursor with a three-carbon alkynyl component.

Key research objectives in this area will include:

Convergent Synthesis: Developing one-pot or tandem reactions that combine the formation of the pyrrolidine ring and the ynone moiety in a single, efficient process.

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to promote the key bond-forming reactions, minimizing the need for stoichiometric reagents.

Sustainable Solvents and Reagents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media, and employing bio-based starting materials where feasible.

A hypothetical comparison of potential sustainable synthetic routes is presented in Table 1.

Table 1: Proposed Sustainable Synthetic Routes to this compound

| Route | Pyrrolidine Precursor | Alkynylating Agent | Proposed Catalyst/Conditions | Sustainability Advantages |

|---|---|---|---|---|

| A | N-Boc-3-aminopyrrolidine | Propargyl aldehyde | Biocatalyst (e.g., transaminase) followed by oxidation | Use of biocatalysis, potentially aqueous conditions. |

| B | 3-Pyrroline | Ethynylmagnesium bromide followed by oxidation | Grignard reaction, potentially in greener ether alternatives. | Readily available starting materials. organic-chemistry.org |

| C | N-Boc-proline derivative | Terminal alkyne | Palladium-catalyzed carbonylative coupling | High atom economy, catalytic cycle. organic-chemistry.org |

| D | Itaconic acid derivative | Ammonia (B1221849) and an alkyne source | Multicomponent reaction | High convergence and atom economy. |

Expanding the Scope of Reactivity and Transformation Chemistry

The ynone functionality in this compound is a gateway to a vast array of chemical transformations. numberanalytics.comnumberanalytics.com The conjugated system, with its electrophilic alkyne and ketone carbons, can participate in a multitude of reactions, allowing for the rapid construction of molecular complexity.

Future research will likely focus on:

Cycloaddition Reactions: Utilizing the ynone as a dienophile in Diels-Alder reactions or as a partner in 1,3-dipolar cycloadditions to construct novel polycyclic systems. numberanalytics.comacs.org

Nucleophilic Additions: Investigating the addition of various nucleophiles (e.g., amines, thiols, organometallics) to either the β-alkynyl carbon (Michael addition) or the carbonyl group. rsc.org

Domino and Cascade Reactions: Designing sequential reactions where an initial transformation of the ynone triggers subsequent cyclizations or rearrangements, leading to complex molecular architectures in a single operation.

Table 2 outlines some of the prospective transformations of the title compound.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagent | Potential Product Scaffold |

|---|---|---|

| [4+2] Cycloaddition | Substituted diene | Pyrrolidinyl-substituted cyclohexenone |

| [3+2] Cycloaddition | Azide or Nitrone | Pyrrolidinyl-substituted triazole or isoxazole |

| Michael Addition | Amine or Thiol | β-functionalized enone |

| Paal-Knorr Synthesis | Primary amine | Pyrrolidinyl-substituted pyrrole (B145914) |

| Nazarov Cyclization | Lewis or Brønsted acid | Pyrrolidinyl-substituted cyclopentenone |

Development of Catalytic Asymmetric Reactions Involving the Compound

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The development of catalytic asymmetric methods to control this stereochemistry is a crucial area for future research, as the biological activity of chiral molecules is often dependent on their absolute configuration. nih.govnih.gov

Key research directions include:

Enantioselective Synthesis: Developing catalytic asymmetric syntheses of the parent compound to provide access to enantiomerically pure (R)- and (S)-5-(pyrrolidin-3-yl)pent-1-yn-3-one. This could involve the use of chiral catalysts in the formation of the pyrrolidine ring or in a kinetic resolution of the racemic mixture. oup.comrsc.org

Diastereoselective Transformations: Utilizing the existing stereocenter to direct the stereochemical outcome of subsequent reactions on the ynone moiety, leading to the formation of multiple new stereocenters with high diastereoselectivity. acs.org

Organocatalysis: Employing chiral organocatalysts, such as proline and its derivatives, which are known to be effective in promoting asymmetric reactions involving ketones and imines. mdpi.com

Integration into Flow Chemistry and Automated Synthetic Processes

The adoption of flow chemistry and automated synthesis platforms can significantly accelerate the investigation of this compound and its derivatives. nih.govsci-hub.seuc.ptdurham.ac.uk These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions and substrate scope. nih.govmerckmillipore.comchemrxiv.orgacs.org

Future work in this area could involve:

Flow Synthesis of the Core Scaffold: Adapting the proposed synthetic routes to a continuous flow process, allowing for the safe and scalable production of the title compound.

Automated Library Synthesis: Utilizing automated synthesizers to rapidly generate a library of derivatives by reacting the parent compound with a diverse range of building blocks.

In-line Analysis and Optimization: Integrating analytical techniques (e.g., HPLC, NMR) into the flow setup for real-time reaction monitoring and automated optimization of reaction conditions.

Design of Advanced Molecular Architectures based on this compound Scaffolding

The unique combination of a 3D pyrrolidine scaffold and a reactive ynone handle makes this compound an attractive building block for the design of advanced molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netnih.govmdpi.comresearchgate.netacs.orgnih.govsciencenet.cnnih.govchemrxiv.org

Potential applications of this scaffold include:

Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold in many FDA-approved drugs. nih.govnih.gov The title compound could serve as a starting point for the synthesis of novel bioactive molecules targeting a range of diseases. nih.govmdpi.comacs.org

Materials Science: The rigid alkynyl ketone unit can be incorporated into polymers or macrocycles to create materials with interesting electronic or photophysical properties.

Chemical Probes: The ynone can be used as a reactive handle for bioconjugation, allowing for the development of chemical probes to study biological processes.

Table 3 presents a hypothetical set of advanced molecular architectures that could be derived from the title compound.

Table 3: Proposed Advanced Molecular Architectures Derived from this compound

| Target Molecular Class | Proposed Synthetic Transformation | Potential Application |

|---|---|---|

| Spirocyclic Pyrrolidines | Intramolecular cyclization | Novel drug candidates |

| Fused Heterocycles | Cycloaddition followed by rearrangement | Organic electronics |

| Peptidomimetics | Coupling with amino acids | Therapeutic agents |

| Macrocycles | Ring-closing metathesis | Host-guest chemistry |

| Bioconjugates | Click chemistry on the alkyne | Chemical biology tools |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.